molecular formula C10H17N B1296802 2,2-Diallylpyrrolidine CAS No. 40162-97-8

2,2-Diallylpyrrolidine

Cat. No. B1296802
CAS RN: 40162-97-8
M. Wt: 151.25 g/mol
InChI Key: NCGZTZMXOLYPSP-UHFFFAOYSA-N
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Description

2,2-Diallylpyrrolidine is a chemical compound with the molecular formula C10H17N . It is used in various scientific and industrial applications .


Synthesis Analysis

Pyrrolidine derivatives, including 2,2-Diallylpyrrolidine, are often synthesized using ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a one-pot multicomponent approach was used to synthesize phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues .


Molecular Structure Analysis

The molecular structure of 2,2-Diallylpyrrolidine consists of a five-membered pyrrolidine ring with two allyl groups attached at the 2-position . The molecular weight is 151.25 g/mol .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 2,2-Diallylpyrrolidine, are often involved in various chemical reactions. For example, they can be used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .


Physical And Chemical Properties Analysis

2,2-Diallylpyrrolidine has a molecular weight of 151.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 . Its exact mass is 151.136099547 g/mol, and its monoisotopic mass is also 151.136099547 g/mol .

Scientific Research Applications

2,2-Diallylpyrrolidine is a chemical compound with the molecular formula C10H17N . It’s a type of heterocyclic building block . The compound is of interest to researchers due to its unique structure and properties .

The pyrrolidine ring, which is a part of 2,2-Diallylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by:

  • The possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
  • The contribution to the stereochemistry of the molecule .
  • The increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol have been described in the literature . These compounds have been studied for their potential use in the treatment of various conditions, including cancer, bacterial infections, central nervous system diseases, diabetes, and inflammatory and analgesic conditions .

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by:

  • The possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
  • The contribution to the stereochemistry of the molecule .
  • The increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature . These compounds have been studied for their potential use in the treatment of various conditions, including cancer, bacterial infections, central nervous system diseases, diabetes, and inflammatory and analgesic conditions .

Future Directions

Pyrrolidine derivatives, including 2,2-Diallylpyrrolidine, continue to be a focus in drug discovery due to their versatile scaffold for novel biologically active compounds . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future will likely see further exploration of these compounds in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2,2-bis(prop-2-enyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-6-10(7-4-2)8-5-9-11-10/h3-4,11H,1-2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGZTZMXOLYPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341522
Record name 2,2-Diallylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diallylpyrrolidine

CAS RN

40162-97-8
Record name 2,2-Diallylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
NY Kuznetsov, IV Zhun', VN Khrustalev… - Russian chemical …, 2005 - Springer
A synthetic route to 8,9-(1,3-benzodioxolo-5,6)-5-azatricyclo[8.2.1.0 ]tridec-11-en-6-one structurally isomeric to the pentacyclic cephalotaxine nucleus is suggested. The route is based …
Number of citations: 8 link.springer.com
A Agosti, S Britto, P Renaud - Organic letters, 2008 - ACS Publications
A practical method for the synthesis of gem-2,2-disubstituted tertiary amines from the corresponding lactams (or amides) is reported. It is based on the reaction of thioiminium ions, easily …
Number of citations: 48 pubs.acs.org
YN Bubnov, FV Pastukhov… - European Journal of …, 2000 - Wiley Online Library
A Convenient Synthesis of 2,2â•’Diallylated Nitrogen Heterocycles by Allylboration of Lactams Page 1 FULL PAPER A Convenient Synthesis of 2,2-Diallylated Nitrogen Heterocycles by …
MF Semmelhack, BP Chong… - Journal of the American …, 1972 - ACS Publications
Cephalotaxus harringtonia (Japanese plum yew) includes active inhibitors against experimental lymphoid leu-kemia in miceat relatively low dosage levels. 1 The ac-tive species are all …
Number of citations: 96 pubs.acs.org
MF Semmelhack, BP Chong, RD Stauffer… - Journal of the …, 1975 - ACS Publications
Thesynthesis of cephalotaxine and cephalotaxinone has been achieved in 12-16% overall yield from pyrrolidone and 3, 4-methylenedioxyphenylacetic acid. The strategy includes a key …
Number of citations: 240 pubs.acs.org
JA Chong, JR Wiseman - Journal of the American Chemical …, 1972 - ACS Publications
5a, R= CXCH3) 2OH b, R= CHO c, R= CH (OH) CH3 d, R= C (CH3X> e, R= CF2H investigate this claim. Treatment of tetraphenylene18 with titanium tetrachlorideand dichloromethyl …
Number of citations: 46 pubs.acs.org
S Suga, M Watanabe, CH Song, J Yoshida - Electrochemistry, 2006 - jstage.jst.go.jp
A method for sequential introduction of two organic groups on the same or the different α-carbons of nitrogen has been developed based on a combination of the concept of …
Number of citations: 19 www.jstage.jst.go.jp
SM Weinreb, MF Semmelhack - Accounts of Chemical Research, 1975 - ACS Publications
Steven M. Weinreb received his AB degree from Cornell University and his Ph. D. from the University of Rochester. He was an NIH Postdoctoral Fellow at both Columbia University and …
Number of citations: 84 pubs.acs.org
M Malik, S Jarosz - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
The synthesis of polyhydroxylated 2-allylpyrrolidines from sugar-derived bromonitriles in a cascade addition of allylmagnesium bromide/SN2 cyclization/reduction with Zn(BH4)2 is …
Number of citations: 11 pubs.rsc.org
NY Kuznetsov, YN Bubnov - Russian Chemical Reviews, 2015 - iopscience.iop.org
The review presents a historical excursion into catalytic alkene metathesis, covering the problems of history of the discovery of this process, as well as investigations on the properties, …
Number of citations: 12 iopscience.iop.org

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